molecular formula C11H15N5O2S B2507216 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea CAS No. 2034496-00-7

1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea

Cat. No.: B2507216
CAS No.: 2034496-00-7
M. Wt: 281.33
InChI Key: IXDSFPCBVQSPBI-UHFFFAOYSA-N
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Description

1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea is a synthetic organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.

Scientific Research Applications

1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of antimicrobial and anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1H-imidazole with ethylene oxide to form 2-(1H-imidazol-1-yl)ethanol. This intermediate is then reacted with 2-chloroethyl isocyanate to yield 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)urea. Finally, the thiazole ring is introduced through a reaction with 2-aminothiazole under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The imidazole and thiazole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups to the imidazole and thiazole rings.

Mechanism of Action

The mechanism of action of 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The imidazole and thiazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(benzothiazol-2-yl)urea
  • 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(pyridin-2-yl)urea
  • 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(quinolin-2-yl)urea

Uniqueness

The uniqueness of 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea lies in its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-(2-imidazol-1-ylethoxy)ethyl]-3-(1,3-thiazol-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2S/c17-10(15-11-14-3-8-19-11)13-2-6-18-7-5-16-4-1-12-9-16/h1,3-4,8-9H,2,5-7H2,(H2,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDSFPCBVQSPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCOCCNC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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